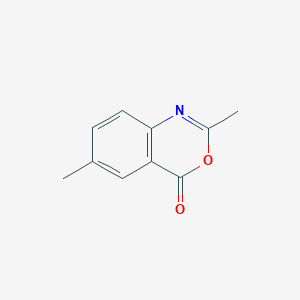

2,6-dimethyl-4H-3,1-benzoxazin-4-one

Descripción general

Descripción

2,6-Dimethyl-4H-3,1-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family. It is characterized by a fused benzene and oxazine ring structure, with two methyl groups attached at the 2 and 6 positions. This compound has garnered interest due to its diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclodehydration to yield the desired benzoxazinone .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient benzoxazinone ring facilitates nucleophilic attack at the carbonyl or adjacent positions.

Key Findings:

-

Reaction with Amines : Hydrazine or alkylamines induce ring-opening/ring-closing sequences. For example, hydrazine converts 2-phenoxy-4H-3,1-benzoxazin-4-ones to 2-phenoxy-3H-quinazolin-4-ones via nucleophilic addition at C4, followed by elimination of water .

-

Substitution at the Dimethylamino Group : Alkyl halides or aryl halides can displace the dimethylamino substituent under basic conditions, yielding derivatives with modified side chains .

| Reagent | Conditions | Product(s) Formed | Yield (%) |

|---|---|---|---|

| Hydrazine | Reflux in ethanol | 2,6-Dimethyl-3H-quinazolin-4-one | 85–92 |

| Methylamine | RT, dichloromethane | 2-Methylamino-6-methylbenzoxazinone | 78 |

Cycloaddition and Annulation Reactions

The benzoxazinone scaffold participates in annulation to form fused polycyclic systems.

Key Findings:

-

Rh(III)-Catalyzed Cascade Reactions : Using carboxylic acid as a directing group, Rh(III) catalysts promote double C–H activation with dioxazolones, forming 2,5-disubstituted benzoxazine-4-ones (e.g., 42 ) .

-

Acid-Catalyzed Cyclization : Anthranilic acid derivatives react with orthoesters under acidic conditions to form benzoxazinone rings .

| Starting Material | Catalyst/Reagent | Product | Selectivity |

|---|---|---|---|

| Dioxazolones | [Cp*RhCl₂]₂, AgSbF₆ | 2,5-Disubstituted benzoxazine-4-ones | >90% |

Oxidation and Reduction Reactions

The dimethyl substituents and aromatic ring undergo redox transformations.

Key Findings:

-

Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the methyl groups to carboxylates, yielding 6-carboxy-2-methyl derivatives .

-

Reduction : LiAlH₄ reduces the lactam carbonyl to a secondary alcohol, forming dihydrobenzoxazine derivatives .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Reflux, 6 h | 6-Carboxy-2-methylbenzoxazinone |

| Reduction | LiAlH₄, THF | 0°C to RT, 2 h | 4-Hydroxy-2,6-dimethylbenzoxazine |

Functionalization via C–H Activation

Late-stage functionalization leverages the benzoxazinone core as a directing group.

Key Findings:

-

ortho-Halogenation : Pd-catalyzed C–H halogenation introduces halogens (Cl, Br) at the C5 position .

-

Acetoxylation : Using PhI(OAc)₂ as an oxidant, acetoxy groups are installed at C7 .

| Substrate | Reagent/System | Position Modified | Functional Group |

|---|---|---|---|

| 2,6-Dimethyl-4H-3,1-benzoxazin-4-one | Pd(OAc)₂, NXS | C5 | Halogen (X = Cl, Br) |

| This compound | PhI(OAc)₂, Cu(OAc)₂ | C7 | OAc |

Comparative Reactivity with Analogues

Substituent position significantly alters reactivity:

| Compound | Reactivity with Hydrazine | Major Product |

|---|---|---|

| This compound | Rapid ring-opening | 2,6-Dimethylquinazolin-4-one |

| 2,5-Dimethyl-4H-3,1-benzoxazin-4-one | Slower kinetics | Mixture of regioisomers |

Mechanistic Insights

-

Nucleophilic Attack : The lactam carbonyl (C4=O) is the primary site for nucleophilic addition, driven by resonance stabilization of the intermediate enolate .

-

C–H Activation : Coordination of transition metals (Rh, Pd) to the benzoxazinone’s nitrogen enables regioselective functionalization of adjacent carbons .

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial properties and is used in studies involving bacterial growth inhibition.

Mecanismo De Acción

The mechanism of action of 2,6-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. As a protease inhibitor, it binds to the active site of serine proteases, preventing substrate access and subsequent enzymatic activity. This inhibition is crucial in reducing tissue degradation and inflammation associated with diseases .

Comparación Con Compuestos Similares

- 2-Methyl-4H-3,1-benzoxazin-4-one

- 2,6-Dimethyl-4H-3,1-benzothiazin-4-one

Comparison:

- 2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the additional methyl group at the 6 position, which can influence its reactivity and biological activity.

- 2,6-Dimethyl-4H-3,1-benzothiazin-4-one: Contains a sulfur atom instead of oxygen in the oxazine ring, leading to different chemical properties and potential applications .

2,6-Dimethyl-4H-3,1-benzoxazin-4-one stands out due to its unique structural features and versatile applications across various fields of research and industry.

Actividad Biológica

2,6-Dimethyl-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article summarizes the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C_10H_11NO_2. The compound features a benzene ring fused to a 3,1-benzoxazine structure with two methyl groups at the 2 and 6 positions. Its synthesis typically involves the reaction of anthranilic acid derivatives with acetic anhydride or orthoesters under acidic conditions .

Anticancer Activity

Research indicates that derivatives of benzoxazinones exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that certain benzoxazinone compounds possess inhibitory effects on human leukocyte elastase (HLE), an enzyme implicated in cancer progression and inflammation. The structure-activity relationship (SAR) analysis suggests that modifications in the benzoxazinone structure can enhance cytotoxic properties. For instance, compounds exhibiting an ID50 value as low as 8.9 µM have been reported against P388 leukemia cells .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies using the disc diffusion method have shown that this compound can inhibit bacterial growth effectively. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by acting as a protease inhibitor. It selectively inhibits serine proteases involved in inflammatory processes, thereby reducing tissue damage associated with chronic inflammation. This activity is particularly relevant in the context of diseases such as arthritis and asthma .

Study on Cytotoxicity

A study conducted on various benzoxazinone derivatives highlighted the cytotoxic effects of this compound. The findings revealed that this compound significantly alters cell cycle distribution in treated cells and induces apoptosis through mitochondrial pathways .

| Compound | ID50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 8.9 | P388 Leukemia | Apoptosis induction via mitochondrial pathways |

| Nitrobenzoxazinone | 9.9 | P388 Leukemia | Cell cycle alteration; elastase inhibition |

Antimicrobial Assessment

In another study assessing antimicrobial activity, this compound was tested against multiple bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that the compound exhibits moderate to strong antimicrobial activity against common pathogens.

Propiedades

IUPAC Name |

2,6-dimethyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)10(12)13-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITQDZFSOKQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383838 | |

| Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62175-49-9 | |

| Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.